![molecular formula C22H24N2O8S2 B13146579 methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is a complex organic compound. It features a disulfide bond and multiple functional groups, including ester and amide groups. Compounds with such structures are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate likely involves multiple steps, including the formation of the disulfide bond and the esterification of the carboxylic acid group. Typical synthetic routes may include:
Formation of the Disulfide Bond: This can be achieved by the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Amide Formation: The amide groups can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT, TCEP.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
Chemistry
Catalysis: Compounds with disulfide bonds can act as catalysts in certain organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Disulfide-containing compounds can inhibit enzymes by forming disulfide bonds with cysteine residues.
Protein Folding: Used in studies of protein folding and stability.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or proteins.
Diagnostics: Used in diagnostic assays to detect the presence of thiol-containing biomolecules.
Industry
Materials Science: Used in the development of new materials with specific properties, such as adhesives or coatings.
作用機序
The mechanism of action of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate would depend on its specific application. Generally, compounds with disulfide bonds can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
類似化合物との比較
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione Disulfide: An oxidized form of glutathione with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism that contains a disulfide bond.
Uniqueness
Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which can confer unique biological activities and chemical reactivity compared to other disulfide-containing compounds.
特性
分子式 |
C22H24N2O8S2 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H24N2O8S2/c1-29-19(25)17(23-21(27)31-15-9-5-3-6-10-15)13-33-34-14-18(20(26)30-2)24-22(28)32-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,18?/m0/s1 |
InChIキー |
ZOQGGYSZGNBAOO-ZENAZSQFSA-N |
異性体SMILES |
COC(=O)[C@H](CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
正規SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


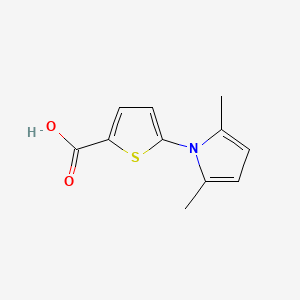
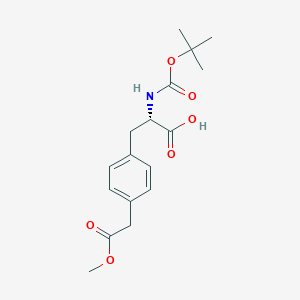

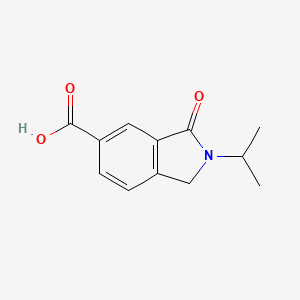

![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
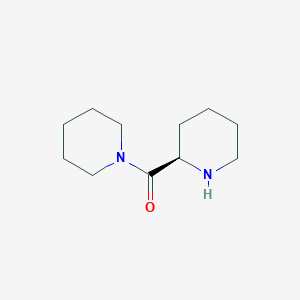
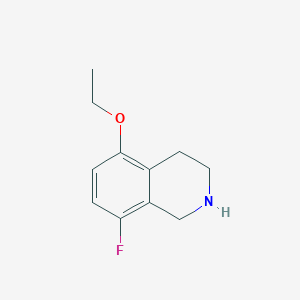

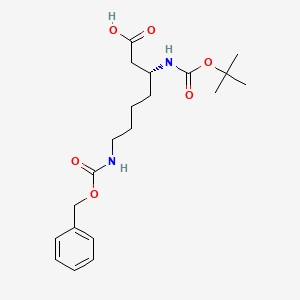
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
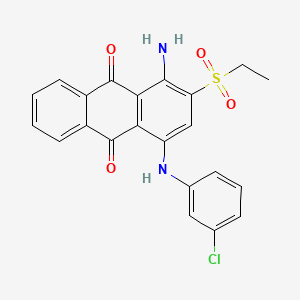

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
